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Aminomethanesulfonic acid

Cat. No.: B1214743
CAS No.: 6939-85-1
M. Wt: 111.12 g/mol
InChI Key: OBESRABRARNZJB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Aminomethanesulfonic Acid

The study of aminosulfonic acids dates back to the 19th century, with the isolation of taurine (B1682933) (2-aminoethanesulfonic acid) from ox bile in 1827. wikipedia.org However, specific research into this compound (AMSA) has a more recent and sporadic history. Early work primarily focused on methods of synthesis, such as the reaction of primary or secondary amines with the addition product of formaldehyde (B43269) and sodium hydrogensulfite. lookchem.combeilstein-journals.org

For many years, AMSA remained a compound of primarily synthetic interest. One of the few notable early investigations into its biological activity was a 1973 study which reported that while AMSA could displace the binding of the glycine (B1666218) receptor antagonist strychnine, it showed no agonist effects on glycine receptors in the spinal cord. biorxiv.org This lack of apparent activity, combined with its known chemical instability at physiological pH, likely contributed to it being overlooked in biochemical and physiological studies for decades. biorxiv.orgnih.gov The decomposition of AMSA is thought to occur via a mechanism requiring the unprotonated amino group, making it unstable when not in its zwitterionic form. nih.gov It was not until the 21st century that a renewed interest in its unique properties, particularly its low pKa value, spurred more detailed investigations into its potential applications, leading to a significant evolution in its research landscape. beilstein-journals.org

Significance within the Class of Aminosulfonic Acids and Related Compounds

This compound occupies a significant position within the class of aminosulfonic acids due to its unique structure as the most fundamental member, with only one carbon atom separating the amino and sulfonic acid groups. This structural feature is the primary determinant of its distinct chemical properties when compared to its longer-chain homologs like taurine (2-aminoethanesulfonic acid) and homotaurine (3-amino-1-propanesulfonic acid). wikipedia.orgwikipedia.orgnih.gov

The most critical distinction is the pKa of its amino group, which is approximately 5.75. nih.gov This is substantially lower than that of taurine (pKa ≈ 9.06) or glycine (pKa ≈ 9.78). nih.gov The strong electron-withdrawing inductive effect of the sulfonate group, acting over a very short distance, is responsible for this marked decrease in the basicity of the amino group. beilstein-journals.org This low pKa means that at neutral physiological pH (~7.4), only a small fraction of AMSA exists in the stable zwitterionic form, contributing to its instability. nih.gov

This characteristic, once a barrier to its study, is now the basis for its emerging significance. Researchers have hypothesized and demonstrated that N-substituted derivatives of this compound could serve as valuable biological buffers in acidic pH ranges, an area where the popular "Good's buffers," which have at least two carbons between the functional groups, are not as effective. beilstein-journals.orgresearchgate.net Its structural similarity to the neurotransmitter glycine also makes it a key compound for probing the structure-function relationships of ligand-gated ion channels. nih.govsigmaaldrich.com Furthermore, its clustering behavior in the gas phase has been studied by mass spectrometry, showing that it forms large, stable, charged clusters, a property it shares with aminocarboxylic acids. nih.gov

Table 1: Comparison of Physicochemical Properties

Compound Name Structure Molecular Formula Molecular Weight (g/mol) pKa (amino group)
This compound NH₂CH₂SO₃H CH₅NO₃S 111.12 ~5.75 nih.gov
Taurine NH₂(CH₂)₂SO₃H C₂H₇NO₃S 125.15 ~9.06 nih.gov
Homotaurine NH₂(CH₂)₃SO₃H C₃H₉NO₃S 139.17 N/A
Glycine NH₂CH₂COOH C₂H₅NO₂ 75.07 ~9.78 nih.gov

Current Research Landscape and Emerging Trends Pertaining to this compound

Recent research has redefined the role of this compound from a simple chemical intermediate to a molecule with significant applications in advanced research. A pivotal area of investigation is its activity at the pentameric glycine receptor (GlyR). Contrary to early findings, recent studies have demonstrated that AMSA is, in fact, a highly efficacious partial agonist of the GlyR, second only to glycine itself. biorxiv.orgnih.gov This discovery was made possible by conducting experiments at an acidic pH (e.g., pH 5), which stabilizes the compound. Under these conditions, AMSA is more effective than other known agonists like β-alanine and taurine. biorxiv.orgnih.gov This has made AMSA an invaluable tool for understanding the molecular mechanics of agonist efficacy and channel gating in the pentameric ligand-gated ion channel superfamily. nih.gov

Beyond neurochemistry, the applications for AMSA are expanding:

Materials Science: The sulfonic acid group is used to functionalize the surfaces of nanomaterials. It has been grafted onto single-walled carbon nanotubes and porous metal-organic frameworks (MOFs) to introduce sulfonic acid functional groups, creating novel nanocomposites. lookchem.comchemicalbook.com It has also been grafted onto polyamidoxime fibers to create materials with hydrophilic and antimicrobial properties for potential use in uranium extraction from seawater. bohrium.com

Catalysis: A silica-supported this compound catalyst has been developed for the efficient hydrolysis of cellulose (B213188) into glucose. umsida.ac.id This highlights its potential in biorefining and the advancement of sustainable fuel alternatives.

Energy Storage: In the field of energy, this compound has been investigated as an additive in electrolytes for vanadium redox flow batteries. Research indicates that the sulfonic acid group can help inhibit the precipitation of vanadium pentoxide, thereby improving the stability and performance of the electrolyte. hep.com.cn

Synthetic Chemistry: It continues to serve as a key reactant in the synthesis of more complex molecules, such as the intermediates required for the preparation of the antibiotic cefonicid (B1209232) sodium. lookchem.comchemicalbook.com

Table 2: Summary of Recent Research Findings on Glycine Receptor Agonism (at acidic pH)

Agonist Maximum Open Probability (Pₒₑₙ) Efficacy Relative to Glycine Reference
Glycine ~0.96 Full Agonist nih.gov
This compound (AMSA) ~0.85 High nih.gov
β-Alanine ~0.54 Partial Agonist nih.gov
Taurine ~0.12 Partial Agonist nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5NO3S B1214743 Aminomethanesulfonic acid CAS No. 6939-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aminomethanesulfonic acid
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InChI

InChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5)
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InChI Key

OBESRABRARNZJB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(N)S(=O)(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH5NO3S
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DSSTOX Substance ID

DTXSID2065670
Record name Methanesulfonic acid, amino-
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Molecular Weight

111.12 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Aminomethanesulfonic acid
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CAS No.

13881-91-9, 6939-85-1
Record name Aminomethanesulfonic acid
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Record name Sodium aminomethanesulfonate
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Record name Methanesulfonic acid, 1-amino-
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Record name Aminomethanesulphonic acid
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Record name AMINOMETHANESULFONIC ACID
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Advanced Synthetic Methodologies and Chemical Pathway Elucidation of Aminomethanesulfonic Acid

Historical Synthetic Routes and Their Mechanistic Aspects

The primary historical and most common route to aminomethanesulfonic acid and its analogues is a variation of the Strecker amino acid synthesis, adapted for sulfonic acids.

The classical synthesis of this compound involves the one-pot condensation of an amine (ammonia), an aldehyde (formaldehyde), and a sulfite (B76179) or bisulfite species. researchgate.netbeilstein-journals.org This reaction pathway is versatile and can be adapted to produce a wide range of N-substituted derivatives by using primary or secondary amines in place of ammonia. beilstein-journals.org

The mechanism is understood to proceed via the initial formation of a formaldehyde-bisulfite addition product, sodium hydroxymethanesulfonate. beilstein-journals.orgtu-clausthal.de This intermediate then reacts with an amine. The amine performs a nucleophilic attack on the carbon atom, displacing the hydroxyl group to form the corresponding this compound. The reaction is typically conducted in an aqueous solution. For instance, reacting the formaldehyde-sodium hydrogensulfite adduct with an amine in water, followed by heating, yields the desired product which can often be crystallized upon cooling or volume reduction. beilstein-journals.org

A general synthetic procedure involves dissolving the sodium hydroxymethanesulfonate adduct in water, followed by the dropwise addition of an aqueous solution of the appropriate amine. beilstein-journals.org The mixture is then stirred at an elevated temperature (e.g., 60 °C) for an extended period (e.g., 48 hours) to drive the reaction to completion. beilstein-journals.org

Table 1: Reactants for Condensation Synthesis of this compound and Derivatives

Amine Source Aldehyde Source Sulfite Source Resulting Product
Ammonia Formaldehyde (B43269) Sodium hydrogensulfite This compound
Primary Alkylamine Formaldehyde Sodium hydrogensulfite N-Alkylthis compound
Secondary Alkylamine Formaldehyde Sodium hydrogensulfite N,N-Dialkylthis compound

Condensation Reactions Involving Amines, Aldehydes, and Sulfite Species

Development of Novel Synthetic Strategies for this compound Derivatives

Research has extended beyond the parent compound to develop a range of functionalized derivatives, primarily through modifications of the core condensation synthesis.

The most straightforward approach to synthesizing N-alkyl and N,N-dialkyl aminomethanesulfonic acids is to use a primary or secondary amine, respectively, in the condensation reaction with the formaldehyde-sodium hydrogensulfite adduct. beilstein-journals.org This method has been used to produce a variety of derivatives intended for use as biological buffers. researchgate.netbeilstein-journals.org The reaction of primary or secondary amines with the pre-formed adduct in an aqueous solution is a well-established route. beilstein-journals.org

Examples of synthesized derivatives include N-methyl-, N-n-propyl-, N-tert-butyl-, N-benzyl-, and cyclohexylthis compound. researchgate.netbeilstein-journals.orgzsmu.edu.ua The synthesis is generally robust, although purification of the final zwitterionic product may require specific crystallization conditions.

Table 2: Examples of Synthesized N-Alkylthis compound Derivatives

Amine Reactant Derivative Name Abbreviation
Methylamine N-Methylthis compound MeAMSA zsmu.edu.ua
n-Propylamine N-(n-Propyl)this compound - researchgate.net
tert-Butylamine N-(tert-Butyl)this compound t-BuAMSA zsmu.edu.ua
Benzylamine N-Benzylthis compound BnAMSA zsmu.edu.ua
Cyclohexylamine Cyclohexylthis compound CAMS beilstein-journals.org

The synthesis of specifically functionalized derivatives follows the same fundamental pathway. For N-(hydroxyethyl)this compound, a new synthetic method was developed involving the reaction of ethanolamine (B43304) (H₂NCH₂CH₂OH) in a SO₂–CH₂O–H₂O system. researchgate.net This demonstrates the adaptability of the condensation reaction to amines bearing additional functional groups. researchgate.netzsmu.edu.ua Similarly, N-(2-hydroxyethyl)piperazine-N′-methanesulfonic acid has been prepared using 1-(2-hydroxyethyl)piperazine as the amine starting material. beilstein-journals.org However, attempts to synthesize some derivatives, such as N,N-bis(2-hydroxyethyl)this compound, have proven challenging, resulting in the formation of intractable aqueous gels that resist dehydration and characterization. beilstein-journals.org

N-Alkylation and N,N-Dialkylation Approaches

Industrial-Scale Synthesis Considerations and Optimization

For industrial-scale production, the one-pot condensation reaction is advantageous due to its simplicity and use of readily available, low-cost raw materials such as formaldehyde, sulfur dioxide (or sodium bisulfite), and various amines. wikipedia.orggoogle.com Optimization of an industrial process would focus on maximizing yield and purity while minimizing reaction time and energy consumption.

Key optimization parameters include:

Temperature Control: Reactions are often run at moderately elevated temperatures (e.g., 60-95 °C) to ensure a reasonable reaction rate. beilstein-journals.orgresearchgate.net

Solvent and Concentration: The reaction is typically performed in water. However, the low solubility of this compound in water can be a challenge, sometimes leading to the formation of tars if concentrations are not optimized. researchgate.net Using additional water to ensure all starting materials are fully dissolved can be a crucial step. researchgate.net

pH Control: Maintaining the appropriate pH can be important for maximizing the desired reaction pathway and minimizing side reactions.

Workup and Purification: Product isolation often relies on crystallization, which can be optimized by controlling temperature, solvent volume (through evaporation), and the addition of anti-solvents like ethanol. beilstein-journals.org The high yields reported for some derivatives (e.g., 93% for the sodium salt of N-(2-hydroxyethyl)piperazine-N′-methanesulfonic acid) suggest the process is highly efficient under optimized conditions. beilstein-journals.org

The development of robust, scalable, and cost-effective purification strategies is a critical consideration for the commercial viability of this compound and its derivatives. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable industrial processes has spurred research into green chemistry approaches for the synthesis of essential chemical compounds, including this compound. These methodologies aim to reduce or eliminate the use and generation of hazardous substances by focusing on principles such as the use of safer solvents, renewable feedstocks, and energy-efficient processes. The development of environmentally benign synthetic routes for this compound is crucial, given its application in the formulation of green catalysts and biodegradable materials. Current time information in Bangalore, IN.umsida.ac.idacs.orgmdpi.comtu-clausthal.de

A significant advancement in the green synthesis of this compound and its N-alkylated derivatives involves aqueous-based reaction pathways. researchgate.netresearchgate.net One established method utilizes the reaction of an amine (primary or secondary) with a formaldehyde-sodium hydrogensulfite addition compound in an aqueous solution. researchgate.net This approach aligns with green chemistry principles by using water as a benign solvent, thereby avoiding the environmental and health hazards associated with volatile organic solvents.

Another notable green synthetic method involves the reaction of an amino alcohol with sodium hydroxymethanesulfonate in water. tu-clausthal.de For instance, the synthesis of (R)-((2-Hydroxy-1-phenylethyl) amino)methanesulfonic acid is achieved by reacting (R)-2-Amino-2-phenylethan-1-ol with sodium hydroxymethanesulfonate under reflux in water. The resulting sodium salt is then converted to the free acid using an ion-exchange resin. tu-clausthal.de This pathway is advantageous due to its use of water as the solvent and the straightforward purification step.

The application of this compound as a building block in green chemistry is extensive. It is employed in multicomponent reactions to create effective metal-free catalysts for sustainable organic syntheses. mdpi.com These catalysts can promote reactions in the absence of solvents and under mild conditions, further enhancing the sustainability of the processes. mdpi.com Additionally, this compound is used to synthesize environmentally friendly, phosphorus-free corrosion and scale inhibitors, and to modify polymers like polyaspartic acid for use as green scale inhibitors in industrial water systems and oilfields. acs.orgtu-clausthal.de

Furthermore, this compound plays a role in the development of advanced materials for green technologies. It has been used to functionalize metal-organic frameworks (MOFs), enhancing their properties for specific applications in green catalysis. researchgate.net It is also a key component in the synthesis of heterogeneous catalysts, such as Silica-Amino methanesulfonic acid, which are effective in processes like the hydrolysis of cellulose (B213188) to glucose for biofuel production. umsida.ac.idresearchgate.net The synthesis of this catalyst can be performed through a one-pot method, which is more efficient and scalable than traditional reflux methods. umsida.ac.id

While direct biocatalytic routes for the synthesis of this compound are still an emerging area of research, the broader field of biocatalysis offers promising future pathways. Enzymes, such as transaminases, are increasingly used for the sustainable production of chiral amines and amino acids. diva-portal.orgresearchgate.net The principles of biocatalysis, including high selectivity, mild reaction conditions, and the use of renewable resources, are highly aligned with green chemistry and could potentially be applied to develop novel enzymatic syntheses of this compound and its derivatives. diva-portal.orgnih.gov

The following tables summarize key aspects of green synthetic approaches related to this compound.

Table 1: Green Synthesis Methodologies for this compound and Derivatives

Synthetic MethodReactantsSolventGreen Chemistry PrinciplesResearch Findings
Aqueous ReactionPrimary/Secondary Amine, Formaldehyde-Sodium Hydrogensulfite AdductWaterUse of safer solventEffective for synthesizing this compound and its N-alkyl derivatives. researchgate.netresearchgate.net
Aqueous Reaction with Ion ExchangeAmino Alcohol, Sodium HydroxymethanesulfonateWaterUse of safer solvent, atom economySuccessfully used to synthesize chiral this compound derivatives. tu-clausthal.de
One-Pot Catalyst SynthesisNot specified for AMSA itself, but for a catalyst containing itNot specifiedProcess intensification (one-pot)A direct, one-pot method for synthesizing a Silica-Amino methanesulfonic acid catalyst is more efficient and scalable than reflux methods. umsida.ac.id

Table 2: Applications of this compound in Green Chemistry

Application AreaSpecific UseGreen AdvantageKey Findings
CatalysisPrecursor for 1,3-bis(sulfomethyl)imidazoliumate catalystMetal-free catalysis, solvent-free reactions, mild conditionsThe resulting ionic organic solid is an effective catalyst for sustainable organic syntheses. mdpi.comucj.org.ua
CatalysisComponent of Silica-Amino methanesulfonic acid catalystEfficient hydrolysis of biomass (cellulose) for biofuelsAchieved up to 88% hydrolysis yield of cellulose to glucose. umsida.ac.idresearchgate.net
Water TreatmentSynthesis of sulfonate amine polyepoxysuccinatePhosphorus-free, biodegradable scale and corrosion inhibitorProvides an environmentally friendly alternative to traditional water treatment agents. acs.org
Material ScienceFunctionalization of Metal-Organic Frameworks (MOFs)Modulates adsorption properties for green applicationsEnhances the performance of MOFs in areas like catalysis and separation. researchgate.net
Oilfield ChemicalsComponent of modified polyaspartic acidEnvironmentally friendly scale inhibitors for harsh conditionsThe resulting polymers show excellent scale inhibition performance and thermal stability. acs.orgtu-clausthal.de

Advanced Structural Elucidation and Spectroscopic Characterization of Aminomethanesulfonic Acid

Zwitterionic Structure Analysis in Condensed and Solution Phases

Aminomethanesulfonic acid predominantly exists as a zwitterion, +H₃NCH₂SO₃⁻, in both the solid state (condensed phase) and in aqueous solutions. cdnsciencepub.comresearching.cn This structure arises from an internal acid-base reaction where the proton from the sulfonic acid group is transferred to the amino group.

In the solid state, the zwitterionic form is unequivocally confirmed by crystallographic studies, which show a protonated ammonium (B1175870) group (+NH₃) and a deprotonated sulfonate group (SO₃⁻). odmu.edu.uaresearchgate.net This ionic character is a defining feature of the molecule's structure in the condensed phase. cdnsciencepub.com

In aqueous solutions, this compound also maintains its zwitterionic nature. cdnsciencepub.com This is consistent with the behavior of similar amino acids. However, the equilibrium can be influenced by the solvent environment. While water stabilizes the zwitterion, the addition of less polar solvents like dimethylsulfoxide (Me₂SO) could theoretically shift the equilibrium toward the non-ionic form, though studies on related aminosulfonic acids show they remain largely zwitterionic even in Me₂SO. cdnsciencepub.com The stability of the zwitterion in solution is a critical factor in its chemical behavior and its utility as a biological buffer. researchgate.net

Crystallographic Studies: X-Ray Diffraction Analysis of this compound and Its Derivatives

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such studies have been crucial in confirming the zwitterionic structure of this compound and its derivatives and in detailing their crystal packing. odmu.edu.ua

Crystallographic analysis provides fundamental data about the crystal lattice, including the dimensions of the unit cell (the smallest repeating unit of a crystal) and the space group, which describes the symmetry of the crystal. For derivatives of this compound, specific parameters have been determined. For example, N-(n-propyl)this compound crystallizes in the orthorhombic system. researchgate.netresearchgate.net

Compound System Space Group a (Å) b (Å) c (Å) α, β, γ (°) Volume (ų) Reference
N-(n-propyl)this compoundOrthorhombicIba28.8405(6)20.6348(12)8.0433(7)901467.27(18) researchgate.netresearchgate.net

Table 1: Crystallographic data for a derivative of this compound.

The zwitterionic nature of this compound leads to the formation of extensive and robust hydrogen bonding networks in the crystal lattice. odmu.edu.ua The ammonium group (+NH₃) acts as a strong hydrogen bond donor, while the oxygen atoms of the sulfonate group (SO₃⁻) are effective hydrogen bond acceptors. odmu.edu.uanih.gov

These interactions, primarily of the N-H···O type, link the individual molecules into complex three-dimensional networks. odmu.edu.ua In the crystal structures of this compound and its derivatives, molecules are often arranged in layers, with the polar +NH₃ and SO₃⁻ groups forming these hydrogen-bonded sheets. odmu.edu.ua In some cases, forked or bifurcated hydrogen bonds are observed, where a single hydrogen atom from the ammonium group interacts with two oxygen atoms simultaneously, further strengthening the crystal packing. odmu.edu.ua This intricate network of hydrogen bonds is a key feature stabilizing the crystal structure. odmu.edu.uabeilstein-journals.org

Determination of Unit Cell Parameters and Space Groups

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule by probing their characteristic vibrational frequencies. researching.cnresearchgate.net

FTIR spectroscopy is particularly useful for identifying the functional groups present in this compound and confirming its zwitterionic structure. researching.cnumsida.ac.id The infrared spectrum shows distinct absorption bands corresponding to the vibrations of the +NH₃ and SO₃⁻ groups, which differ significantly from the bands expected for non-ionic -NH₂ and -SO₃H groups. researching.cn

Key vibrational bands observed in the FTIR spectrum (typically measured in KBr pellets) confirm the solid-state structure. nih.gov For instance, a broad band around 3400 cm⁻¹ is attributed to N-H and O-H stretching vibrations, while a C-H stretching vibration can be seen at 3090 cm⁻¹. umsida.ac.id The symmetric and asymmetric bending modes of the CH₂ group appear around 1460 cm⁻¹. umsida.ac.id

Frequency (cm⁻¹) Assignment Reference
~3400N-H and O-H stretching umsida.ac.id
3090Aromatic C-H stretching umsida.ac.id
1640H₂O bending (shoulder) umsida.ac.id
1460CH₂ bending (symmetric and asymmetric) umsida.ac.id

Table 2: Selected FTIR spectral data for Silica-Aminomethanesulfonic acid.

Raman spectroscopy complements FTIR by providing information on the vibrations of non-polar bonds and symmetric molecular motions. researcher.life The Raman spectrum of this compound also supports the zwitterionic model. The technique is sensitive to the vibrations of the sulfur-oxygen bonds in the sulfonate group and the vibrations of the molecular backbone. For example, studies on related compounds show characteristic peaks for the [HSO₄⁻] group and various V-O stretching and bending modes when vanadium is present. hep.com.cn Data for pure this compound can be obtained from spectral databases. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of the hydrogen and carbon atoms within the molecule.

Detailed ¹H NMR studies have been conducted to characterize the compound. nih.gov In one such analysis performed on a 400 MHz instrument using DMSO-d6 as the solvent, two distinct signals were observed. chemicalbook.com A signal at 8.28 ppm is assigned to the amine protons, while a signal at 3.546 ppm corresponds to the methylene (B1212753) (-CH₂-) protons. chemicalbook.com The integration of these signals confirms the presence of the respective proton groups in the molecule.

¹³C NMR studies have also been instrumental in confirming the structure, particularly its zwitterionic nature in certain solvents. scribd.com Research comparing the chemical shifts of this compound and its related ions in dimethyl sulfoxide (B87167) (DMSO) and water determined that the compound exists predominantly in a zwitterionic form in DMSO. scribd.com This means the amino group is protonated (-NH₃⁺) and the sulfonic acid group is deprotonated (-SO₃⁻). A predicted ¹³C NMR spectrum in D₂O is also available in public databases. hmdb.ca

¹H NMR Spectroscopic Data for this compound
ParameterValueReference
InstrumentBRUKER AC-300 / 400 MHz nih.govchemicalbook.com
SolventDMSO-d6 (Deuterated Dimethyl Sulfoxide) chemicalbook.com
Chemical Shift (δ) - NH₂ Protons8.28 ppm chemicalbook.com
Chemical Shift (δ) - CH₂ Protons3.546 ppm chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation. The compound has a molecular weight of 111.12 g/mol . nih.govchemicalbook.comnist.govtcichemicals.com

Electron ionization (EI) mass spectrometry has been used to analyze the compound. nist.govnist.gov The resulting mass spectrum shows characteristic fragments that are indicative of the molecule's structure. Investigations into the fragmentation mechanisms of the gas-phase molecule under electron impact have been conducted to understand the dissociation pathways. mbnresearch.com In these experiments, an electron energy of 70 eV was used to induce ionization and fragmentation. mbnresearch.com

The mass spectrum of this compound reveals several key peaks. The most intense peak (base peak) is observed at an m/z of 64.0. chemicalbook.com Other significant fragments are found at m/z values of 18.0, 48.0, and 16.0. chemicalbook.com Techniques such as gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF/MS) have also successfully identified this compound in complex environmental samples, such as urban aerosols. tandfonline.com

Key Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaCH₅NO₃S chemicalbook.comnist.govtcichemicals.com
Molecular Weight111.12 g/mol nih.govchemicalbook.comnist.gov
Ionization TechniqueElectron Ionization (EI) nist.govnist.govmbnresearch.com
Major Fragment (m/z) - Base Peak64.0 chemicalbook.com
Other Significant Fragments (m/z)18.0, 48.0, 16.0 chemicalbook.com

Cryo-Electron Microscopy (Cryo-EM) in Ligand-Receptor Complex Structural Studies

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structure of biological macromolecules in their near-native states. Recent groundbreaking research has utilized single-particle cryo-EM to elucidate the structural basis of this compound's (AMS) interaction with the pentameric glycine (B1666218) receptor (GlyR), a crucial inhibitory neurotransmitter receptor in the central nervous system. biorxiv.orgnih.govelifesciences.orgnih.gov

This research investigated AMS as an agonist for the zebrafish α1 glycine receptor. biorxiv.orgelifesciences.org Although AMS is unstable at physiological pH, at pH 5 it acts as a highly efficacious agonist, second only to glycine itself. biorxiv.orgnih.govelifesciences.org Cryo-EM was employed to capture the structural changes in the GlyR upon binding to AMS. nih.gov The resulting structures revealed that the agonist-binding pocket, when occupied by AMS, is as compact as when it is bound to the full agonist, glycine. biorxiv.orgnih.govelifesciences.org

Three-dimensional classification of the cryo-EM data demonstrated that the AMS-bound receptor populates the open and desensitized states, which is characteristic of a full agonist like glycine. biorxiv.orgnih.gov Notably, it does not populate the closed intermediate state that is associated with weaker, partial agonists such as β-alanine and taurine (B1682933). biorxiv.orgnih.gov The cryo-EM analysis provided detailed density maps for the desensitized, open, and expanded-open states of the AMS-bound GlyR. biorxiv.orgbiorxiv.org These findings underscore that AMS behaves structurally as a full agonist and provides a valuable tool for understanding the molecular determinants of agonist efficacy in ligand-gated ion channels. biorxiv.orgelifesciences.org

Computational Chemistry and Theoretical Investigations of Aminomethanesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of aminomethanesulfonic acid, such as its electronic structure and preferred three-dimensional arrangement of atoms (molecular geometry). numberanalytics.com These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. arxiv.org

Both Hartree-Fock (HF) theory and Density Functional Theory (DFT) are widely used methods to probe the electronic characteristics of molecules. ntnu.no HF theory approximates the many-electron wavefunction as a single Slater determinant, treating electron-electron repulsion in an average way. ntnu.noaps.org While computationally efficient, it neglects electron correlation. aps.org

DFT, on the other hand, is a method based on the electron density of the system, in principle offering a more exact treatment of electron correlation through various exchange-correlation functionals. ntnu.norsc.org DFT is often favored for its balance of accuracy and computational cost, particularly for larger systems. researchoutreach.org

In the study of this compound and its protonated forms, quantum chemical calculations have been employed to determine key structural parameters. For instance, calculations at the MP2/aug-cc-pVTZ level of theory have provided insights into the bond lengths of the zwitterionic form of this compound in the gas phase. researchgate.net These theoretical calculations can be compared with experimental data, where available, to validate the computational models. researchgate.net

Table 1: Comparison of Selected Calculated and Experimental Bond Lengths (Å) for Zwitterionic this compound

Bond Calculated (Gas Phase, MP2/aug-cc-pVTZ) researchgate.net
S-O 1.453
S-C 1.865

Note: This table presents a selection of bond lengths for illustrative purposes.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. computationalscience.org The selection of an appropriate basis set is a critical step in any computational study, balancing the desired accuracy with computational feasibility. mit.edu

Larger basis sets, such as those of the triple-ζ quality or higher, with the inclusion of polarization and diffuse functions, generally provide more accurate results as they offer greater flexibility for describing the distribution of electrons, especially for charged or zwitterionic species like this compound. usc.edu For instance, studies on this compound have utilized the 6-31+G** basis set in conjunction with HF theory. researchgate.net This split-valence basis set includes polarization functions (d on heavy atoms, p on hydrogens) and diffuse functions on heavy atoms to better describe anions and weak interactions. computationalscience.org

Geometry optimizations are performed to find the lowest energy arrangement of atoms. researchoutreach.org For this compound, these optimizations have been carried out in both the gas phase and in solution to understand how the solvent environment affects its structure. researchgate.net

Hartree-Fock Theory and Density Functional Theory (DFT) Applications

Solvent Effects on Ionization Constants (pKa) and Protonation States

The solvent environment plays a crucial role in the acid-base properties of molecules. For this compound, which exists as a zwitterion, understanding how solvents influence its ionization constant (pKa) and protonation state is critical. nih.govresearchgate.net

Modeling individual solvent molecules explicitly can be computationally prohibitive. wikipedia.org Polarizable Continuum Models (PCM) offer an efficient alternative by representing the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgq-chem.com The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. q-chem.com

Several variations of PCM exist, including the Conductor-like Screening Model (COSMO) and the Integral Equation Formalism PCM (IEFPCM). researchgate.netnih.gov Studies on this compound have employed different PCM models to calculate its pKa in various solvents, such as water and dimethyl sulfoxide (B87167) (DMSO). researchgate.net It has been shown that the CPCM (Conductor-like PCM) model provides a good agreement between calculated and experimental pKa values for this compound. researchgate.net

A thermodynamic cycle, often referred to as a Born-Haber cycle for ionization, is a theoretical framework used to calculate the pKa of a compound in solution. researchgate.net This cycle breaks down the complex process of ionization in solution into a series of more easily calculable steps, including the gas-phase deprotonation energy and the solvation free energies of the acid, its conjugate base, and the proton. researchgate.net

For this compound, this approach has been used to predict its pKa in both aqueous and non-aqueous solutions. researchgate.net The calculations involve obtaining the Gibbs free energies in the gas phase and in solution for the acid and its corresponding anion. researchgate.net The accuracy of these predictions depends heavily on both the gas-phase calculations and the solvation model used. researchgate.net

Table 2: Calculated vs. Experimental pKa of this compound in Water and DMSO

Solvent Calculation Method Calculated pKa Experimental pKa Absolute Error
Water HF/6-31+G**/CPCM (Solution-phase geometry) researchgate.net 5.75 5.75 elifesciences.org 0.00

These results highlight the excellent agreement achievable with appropriate computational models.

Polarizable Continuum Models (PCM) for Solvation

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, interactions with other molecules (like solvent or biological receptors), and other time-dependent phenomena.

In the context of this compound's interaction with the glycine (B1666218) receptor, the need for long-timescale molecular dynamics simulations has been noted to fully understand the molecular mechanisms behind observed conformational differences in the receptor when bound to different agonists. nih.govelifesciences.org Such simulations could elucidate how the flexibility and interactions of this compound within the binding pocket contribute to its efficacy as an agonist. elifesciences.org

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Computational modeling plays a pivotal role in elucidating the structure-activity relationships (SAR) of this compound (AMSA), particularly in understanding its function as a ligand for receptors. A significant area of investigation has been its activity as an agonist at the pentameric glycine receptor (GlyR), a key mediator of fast synaptic inhibition in the central nervous system. nih.govbiorxiv.org

Computational and structural biology studies have been instrumental in comparing AMSA to structurally similar agonists like glycine, β-alanine, and taurine (B1682933). nih.govelifesciences.org AMSA is structurally intermediate between the full agonist glycine and the partial agonist taurine. nih.govelifesciences.org By analyzing the structural differences—specifically the substitution of a carboxylate group (as in glycine) with a sulfonate group (as in AMSA) and the variation in the carbon chain length—researchers can model how these modifications impact binding affinity and receptor activation (efficacy). elifesciences.org

Thermodynamic cycle analysis, a computational approach, has revealed a supra-additive interaction between changes in the agonist's molecular length and the size of its anionic group in determining efficacy. nih.govbiorxiv.org For instance, lengthening the carbon chain (glycine to β-alanine) or swapping the carboxylate for a sulfonate (glycine to AMSA) both decrease efficacy, but the effect of changing the chain length is more pronounced. elifesciences.org

Recent studies combining single-particle cryo-electron microscopy (cryo-EM) with functional analysis have provided high-resolution structural insights that complement computational predictions. nih.govbiorxiv.org These investigations show that when bound to the GlyR, AMSA induces a compact agonist-binding pocket, similar to the full agonist glycine. nih.govbiorxiv.org Furthermore, three-dimensional classification demonstrates that the AMSA-bound receptor populates the open and desensitized states, mirroring the action of glycine, but avoids the closed intermediate state associated with weaker partial agonists like taurine and β-alanine. nih.govelifesciences.org

At an acidic pH of 5, where AMSA is more stable, it acts as a highly efficacious agonist, second only to glycine itself. biorxiv.orgelifesciences.org This contrasts with its activity at physiological pH, where it is unstable. elifesciences.org The comparative efficacy of these agonists at the zebrafish α1 GlyR highlights the subtle structural determinants of agonist activity.

Agonist Efficacy at the Zebrafish α1 Glycine Receptor (pH 5)
AgonistMaximum Single-Channel Open Probability (Popen)
Glycine0.96
This compound (AMSA)0.85
β-Alanine0.54
Taurine0.12

Data sourced from Ivica et al. (2022). nih.govbiorxiv.orgelifesciences.org This table illustrates the high efficacy of AMSA compared to other structurally related compounds at acidic pH.

Computational modeling has also been applied to understand the properties of AMSA derivatives in other biological contexts, such as their antimicrobial activity. msu-journal.com Studies have investigated derivatives like N-(2-hydroxyethyl)-aminomethanesulfonic acid (HEAMSA), N-benzyl-aminomethanesulfonic acid (BnAMSA), and N-(tert-butyl)-aminomethanesulfonic acid (t-BuAMSA). msu-journal.com Computational predictions of properties like lipophilicity (logP) and acidity (pKa) are used to correlate the chemical structure of these derivatives with their observed antimicrobial efficacy against pathogens like Staphylococcus aureus. msu-journal.com

Reaction Pathway Energetics and Transition State Analysis

Theoretical investigations into the reaction pathway energetics and transition states of this compound provide fundamental insights into its reactivity and stability. Computational methods are employed to map the energy landscapes of reactions involving AMSA, identify intermediate species, and characterize the structure of transition states. atbuftejoste.com.ng

One area of study has been the calculation of ionization constants (pKa) through theoretical models. researchgate.net By coupling Hartree-Fock (HF) theory with Polarisable Continuum Models (PCM), researchers can calculate the Gibbs free energy of dissociation in different solvents. researchgate.net These calculations help predict the pKa of the sulfonic acid group and the amino group, which is crucial for understanding its behavior in biological systems. For this compound, computational studies have shown that using solution-phase optimized geometries yields pKa values that are in excellent agreement with experimental measurements. researchgate.net The thermodynamic cycle used in these calculations involves the gas-phase deprotonation energy and the solvation free energies of the proton, the acidic form, and the basic form. researchgate.net

Calculated Gibbs Free Energy and pKa of this compound in Aqueous Solution
ModelBasis SetΔG°aq (kJ/mol)pKa (Calculated)pKa (Experimental)
HF/CPCM6-31+g -1522.05.795.78
HF/COSMO6-31+g-1522.05.79
HF/IEFPCM6-31+g**-1522.05.79

Data adapted from a 2025 computational study. researchgate.net The table shows the results of pKa calculations for the amino group of this compound using different polarisable continuum models, demonstrating the accuracy of the theoretical approach.

The kinetics and mechanism of reactions involving this compound have also been explored using computational tools. For example, the mechanism of the formation of bromamines from the reaction between acidic bromate (B103136) and this compound has been investigated. atbuftejoste.com.ngatbuftejoste.com.ng Transition state theory is a cornerstone of these analyses, allowing for the calculation of activation energies, which determine the reaction rate. atbuftejoste.com.ng By modeling the structures of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. atbuftejoste.com.ng Such studies are essential for understanding the role of AMSA in complex chemical systems, including its decomposition pathways, as its instability at neutral pH is a known characteristic. biorxiv.orgelifesciences.org The decomposition in neutral solutions involves dissociation into hydroxymethylamino compounds and sulfite (B76179)/bisulfite ions. researchgate.net

Furthermore, the kinetic isotopic effect, where isotopes like deuterium (B1214612) are substituted for hydrogen, can be used in conjunction with computational modeling to gain significant information about the structures of transition states and the specific bonds that are broken during a reaction. atbuftejoste.com.ng

Chemical Reactivity, Derivatization, and Transformation Studies of Aminomethanesulfonic Acid

Oxidation Reactions and Sulfonic Acid Derivatives Formation

While the sulfonic acid group of aminomethanesulfonic acid (AMSA) is generally stable towards oxidation, the nitrogen center is susceptible to reaction with oxidizing agents. journals.co.za Studies involving strong oxidants like acidic bromate (B103136) have shown that oxidation occurs exclusively at the nitrogen atom, leading to the formation of N-bromo derivatives without cleavage of the carbon-sulfur bond. journals.co.zaresearchgate.net The reaction with acidic bromate is notably slow. researchgate.net

In the presence of bromide, the reaction between AMSA and bromate yields dibromothis compound. researchgate.net The stoichiometry of this reaction in a strongly acidic medium is as follows:

3H₂NCH₂SO₃H + 2BrO₃⁻ + 4Br⁻ + 6H⁺ → 3Br₂NCH₂SO₃H + 6H₂O researchgate.net

Initially, the reaction involves the production of bromine, which then acts as the electrophile in the substitution reaction at the nitrogen center. researchgate.net This process leads to a mixture of monobromo- and dibromothis compound. researchgate.net

Reduction Reactions and Amine Formation

Information regarding the direct reduction of the sulfonic acid group in this compound to form a corresponding amine is not extensively detailed in the provided search results. The primary focus of the available literature is on its oxidative reactions, stability, and its role in other chemical processes. However, one study notes the participation of this compound in the reduction of nitrate (B79036) to nitrite (B80452) in the presence of diethyldithiocarbamate (B1195824) and peroxidase, suggesting its involvement in redox processes, though not a direct reduction of its sulfonic acid moiety. researchgate.net

Nucleophilic Substitution Reactions and Derivative Synthesis

The synthesis of N-substituted derivatives of this compound is often achieved through nucleophilic substitution reactions. A common method involves the reaction of primary or secondary amines with the formaldehyde-sodium bisulfite adduct (sodium hydroxymethanesulfonate). beilstein-journals.orgresearchgate.net This approach has been successfully used to synthesize a variety of N-alkyl and N,N-dialkylaminomethanesulfonic acids. beilstein-journals.orgresearchgate.net For example, N-morpholinomethanesulfonic acid (MMS), N-(2-hydroxyethyl)piperazine-N′-methanesulfonic acid (HEPMS), piperazine-N,N′-bis(methanesulfonic acid) (PBMS), and cyclohexylthis compound (CAMS) have been prepared using this methodology. beilstein-journals.org

The reaction proceeds by the amine acting as a nucleophile, attacking the hydroxymethanesulfonate, leading to the formation of the corresponding N-substituted this compound. beilstein-journals.org This method is favored over the reaction of amines with chloromethanesulfonic acid, which has been reported to be unreactive towards weaker nucleophiles like amines. beilstein-journals.org

The amino group of this compound can also act as a nucleophile in reactions with various electrophiles. smolecule.comlibretexts.org

Electrophilic Substitution at Nitrogen Centers (e.g., Bromination)

The nitrogen atom in this compound is susceptible to electrophilic attack, particularly in reactions with halogens like bromine. journals.co.zaresearchgate.net In acidic conditions, aqueous bromine reacts with this compound, leading to the formation of N-bromo derivatives. journals.co.za The reaction proceeds via electrophilic substitution at the nitrogen center. researchgate.net

The reaction with acidic bromate in the presence of bromide results in the formation of dibromothis compound. researchgate.net The stoichiometry for this reaction is:

3H₂NCH₂SO₃H + 2BrO₃⁻ + 4Br⁻ + 6H⁺ → 3Br₂NCH₂SO₃H + 6H₂O researchgate.net

The reaction is inhibited by acid due to the protonation of the amino group, which deactivates it towards electrophilic attack. journals.co.za In highly acidic environments, the dibrominated product is favored over the monobrominated one. researchgate.net The mechanism involves the initial formation of bromine, which then reacts with this compound. researchgate.net

Reactions with Formaldehyde (B43269) and Bisulfite: Equilibrium and Side Products

This compound can be synthesized through the reaction of an amine with the addition product of formaldehyde and sodium bisulfite. beilstein-journals.org This reaction is part of a complex equilibrium. In neutral solutions, aminomethanesulfonates can dissociate into hydroxymethylamino compounds and sulfite (B76179)/bisulfite ions. researchgate.netresearchgate.net These solutions can be formed either by dissolving crystalline this compound or by combining the constituent amine, formaldehyde, and sulfite at an appropriate pH. researchgate.net

Solutions of aminomethanesulfonates can further react with an additional molecule of formaldehyde bisulfite, leading to a disubstituted amine. researchgate.netresearchgate.net This disubstituted product can then dissociate, releasing more sulfite ions. researchgate.netresearchgate.net

Stability and Decomposition Pathways, particularly pH-dependent Instability

The stability of this compound is significantly influenced by pH. biorxiv.orgnih.govelifesciences.org It is unstable at neutral and physiological pH, undergoing decomposition. biorxiv.orgnih.govelifesciences.orgelifesciences.orgucl.ac.uk This instability is characterized by a drift in the pH of its solutions over a short period. biorxiv.orgnih.govelifesciences.org The decomposition mechanism is thought to involve the unprotonated amino group, which has a lone pair of electrons available for reaction. biorxiv.orgnih.govelifesciences.orgelifesciences.org The decomposition products are formaldehyde and sulfur dioxide. nih.govelifesciences.org

This compound is most stable in acidic conditions where the amino group is protonated, forming a zwitterion. biorxiv.orgnih.govelifesciences.orgelifesciences.org For instance, at pH 5, solutions of this compound are stable for a considerable time. biorxiv.orgnih.govelifesciences.orgucl.ac.uk The pKa of the amino group is approximately 5.75, which is significantly lower than that of taurine (B1682933) (9.06) and glycine (B1666218) (9.78). biorxiv.orgnih.govelifesciences.orgelifesciences.org This means that at physiological pH (around 7.4), only a small fraction of this compound exists in the stable zwitterionic form. nih.govelifesciences.org Alkylaminomethanesulfonates have also been found to degrade at pH levels below their pKa and are unstable at elevated temperatures. researchgate.net

Thermodynamics of Dissociation and Ionization in Aqueous Solutions

The thermodynamics of the dissociation of this compound and its N-substituted derivatives in aqueous solutions have been investigated. beilstein-journals.orgindexcopernicus.comresearchgate.net The pKa of the amino group in this compound is reported to be 5.75. beilstein-journals.orgbiorxiv.orgnih.govelifesciences.orgelifesciences.org This value is notably lower than that of other amino acids like taurine and glycine, which is attributed to the inductive electron-withdrawing effect of the nearby sulfonic acid group. beilstein-journals.org

The dissociation process is influenced by temperature. researchgate.net For N-n-propyl and N-n-butyl derivatives, the dissociation reaction is endothermic at lower temperatures and becomes exothermic as the temperature increases. researchgate.net For the N-n-heptyl derivative, the enthalpy and entropy of dissociation increase with temperature. researchgate.net An enthalpy-entropy compensation has been observed for the dissociation of these acids. researchgate.net

Calorimetric and potentiometric methods have been used to determine the thermodynamic parameters for the dissolution and ionization of this compound in both water and dimethylsulfoxide. cdnsciencepub.com The heats of ionization in dimethylsulfoxide are significantly more endothermic than in water. researchgate.net

Thermodynamic Properties of this compound Dissociation

ParameterValueConditionsReference
pKa (amino group)5.75Aqueous solution beilstein-journals.orgbiorxiv.orgnih.govelifesciences.orgelifesciences.org
Enthalpy of ionization (ΔH)Varies with temperature and substituentAqueous solution researchgate.net
Entropy of ionization (ΔS)Varies with temperature and substituentAqueous solution researchgate.net

Metal Ion Complexation Characteristics

This compound (AMSA) possesses both an amino group and a sulfonic acid group, making it a potential chelating agent for various metal ions. The nitrogen atom of the amino group and the oxygen atoms of the sulfonate group can act as donor atoms, allowing the molecule to form coordination complexes with metal centers. However, the study of these complexation characteristics is significantly influenced by the inherent instability of AMSA under certain conditions.

Research has shown that this compound is unstable at physiological pH (around 7.4), where it can decompose. nih.govelifesciences.orgbiorxiv.orgbiorxiv.orgucl.ac.uk This instability is attributed to a decomposition mechanism that requires the availability of the electron pair of the unprotonated amino group. nih.govelifesciences.orgbiorxiv.org Consequently, studies on its properties, including metal ion complexation, are often conducted under acidic conditions (e.g., pH 5) where the zwitterionic form of AMSA is more stable. nih.govelifesciences.orgbiorxiv.orgbiorxiv.orgucl.ac.uk At this lower pH, a significant percentage of the AMSA molecules exist as zwitterions, which can influence their interaction with metal ions. nih.govelifesciences.orgbiorxiv.org

The chelating ability of this compound has been recognized in various applications, such as its use in functionalizing materials for metal ion extraction. For instance, it has been incorporated into metal-organic frameworks (MOFs) to enhance the adsorption of metal ions through chelation. mdpi.com It is also listed among compounds suitable for creating chelating resins for the extraction of metal ions. google.com

Despite its potential as a ligand, detailed and comprehensive studies on the stability constants of binary complexes between this compound and a wide range of metal ions are not extensively available in the public literature. The available research tends to focus on more complex systems where AMSA is part of a larger ligand structure or on ternary complexes.

One study investigated the complexation of a new EDTA-N,N'-bis(amide) ligand functionalized with this compound (referred to as L³). researchgate.netbookpi.orgbookpi.org The research aimed to evaluate the potential of its metal complexes as dual-modal contrast agents. researchgate.netbookpi.orgbookpi.org However, the findings indicated that this particular ligand derivative exhibited poor complexation with manganese(II), which hindered further investigation into its properties for this specific application. researchgate.net

More specific quantitative data has been reported for a ternary system involving copper(II), L-histidine, and this compound. In this system, the formation of a mixed-ligand complex, [Cu(His)(amsa)], was identified. The stability of this complex was determined potentiometrically under specific experimental conditions.

Table 1: Stability Constant of a Ternary Copper(II) Complex with this compound
Complex SpeciesLog Stability Constant (log β)Temperature (°C)Ionic Strength (mol dm⁻³)Medium
[Cu(His)(amsa)]15.85250.15NaCl

The coordination of the aminomethylsulfonate group to a copper(II) ion in a chelate fashion has also been noted in the literature, suggesting that both the amino and sulfonate groups can participate in binding to the metal center. elifesciences.org

Advanced Analytical Methodologies for Aminomethanesulfonic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of aminomethanesulfonic acid, enabling its separation from complex matrices and subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. sielc.com A common approach involves reverse-phase (RP) HPLC methods. For instance, this compound can be separated using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1). sielc.com A typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid is often replaced with a volatile acid such as formic acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com Purity analysis of this compound can also be performed using HPLC, with some commercial sources reporting purities of over 95%. lgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of this compound and related compounds. nih.gov This technique is particularly advantageous for analyzing complex biological samples where this compound may be present at low concentrations. nih.gov LC-MS/MS methods often utilize multiple reaction monitoring (MRM) in positive or negative ion mode for specific detection. nih.gov For instance, in the analysis of amino acids, including this compound derivatives, LC-MS/MS provides absolute quantification and can differentiate between structurally similar compounds. chumontreal.qc.camdpi.com The method's specificity is derived from the unique mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. mdpi.com Researchers have developed LC-MS/MS protocols using zwitterionic ion-exchange chromatography for the simultaneous quantification of parent amino acids and their oxidation products. nih.gov

Spectrophotometric Methods for Detection and Quantification

Spectrophotometry is a widely used technique for the quantitative analysis of substances based on their absorption of light. In the context of this compound research, spectrophotometric methods are often employed, sometimes in conjunction with other techniques. For example, after a chemical reaction or separation, the concentration of a product related to this compound can be determined by measuring the absorbance at a specific wavelength using a UV-visible spectrophotometer. umsida.ac.id One study utilized UV-visible spectroscopy at 540 nm to quantify glucose produced from cellulose (B213188) hydrolysis catalyzed by a silica-amino methanesulfonic acid catalyst. umsida.ac.id The principles of spectrophotometric determination of pKa values involve obtaining absorption spectra of the substance in its different ionization states (acidic and basic forms) to identify the wavelengths of maximum absorbance. scribd.com

Potentiometric Methods for Acid-Base Characterization

Potentiometric titrations are instrumental in characterizing the acid-base properties of this compound. researchgate.net This method involves measuring the potential difference (or pH) of a solution as a titrant of known concentration is added. youtube.comsilapatharcollege.edu.in By plotting the pH against the volume of titrant added, a titration curve is generated, from which the equivalence point and the acid dissociation constant (pKa) can be determined. For this compound and its derivatives, pH-metric studies have been conducted in aqueous solutions across various temperatures to determine their dissociation constants. researchgate.netresearchgate.net These studies have shown that in aqueous solutions, this compound exists predominantly in its zwitterionic form at certain pH ranges. researchgate.net The technique typically employs a glass electrode and a reference electrode, such as a calomel (B162337) or silver-silver chloride electrode, to monitor the change in hydrogen ion concentration. youtube.commit.edu

Electrochemical Analysis for Redox Behavior

Electrochemical techniques, such as cyclic voltammetry, are used to investigate the redox properties of chemical compounds. edaq.com Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current, providing information about the oxidation and reduction processes of an analyte. onlineacademicpress.com While direct electrochemical studies on the redox behavior of this compound itself are not extensively detailed in the provided context, it has been explored as an additive in electrochemical systems. For instance, this compound has been proposed as an additive to the positive electrolyte solution in vanadium redox flow batteries. mdpi.com Its beneficial effects in this application have been tentatively linked to an increase in the hydrophilicity of the electrode surface. mdpi.com The electrochemical behavior of related systems, such as N-derivatives of aminomethanesulfonic acids, has been investigated through pH-metric and conductometric methods. researchgate.net

Development of Research-Specific Detection Probes and Assays

The unique physicochemical properties of this compound (AMS), including its structural similarity to neurotransmitters like glycine (B1666218) and its instability at physiological pH, necessitate the development of specialized detection probes and assays for its study. nih.govnih.gov Research in this area focuses on creating sensitive and selective tools to quantify and observe the compound's behavior in various chemical and biological systems. These methodologies range from traditional colorimetric tests to advanced fluorescent and electrochemical sensors, each tailored to address specific analytical challenges.

Colorimetric Assays

Colorimetric assays represent a foundational technique for the detection of specific compounds through visible color changes. In the context of this compound, research has demonstrated its role in enhancing colorimetric detection systems for other analytes.

A notable example involves a method for detecting ketone bodies, where this compound acts in a synergistic capacity. A test composition for detecting acetoacetic acid was developed utilizing a mixture containing sodium nitroprusside and an inorganic magnesium salt catalyst. It was discovered that the addition of primary amines, such as this compound, provides unexpected and beneficial properties. google.com The primary amine is thought to form a Schiff base with the ketone body, and this intermediate acts synergistically with the metal salt to create a highly sensitive test. This synergistic action leads to faster and more intense color development, enabling the detection of acetoacetic acid concentrations as low as 1 milligram per deciliter (mg/dl) within 5-10 seconds. google.com

Table 1: Synergistic Action in Ketone Detection

Component Role in Assay Key Finding Reference
This compound Primary Amine / Synergist Forms a Schiff base with the ketone body, enhancing the speed and intensity of the color reaction in the presence of a metal salt catalyst. google.com
Sodium Nitroprusside Chromogenic Reagent Reacts to produce a colored product in the presence of ketone bodies. google.com
Magnesium Salt Catalyst Facilitates the color development reaction, particularly at higher pH levels. google.com

Fluorescent Probes and Assays

Fluorescence-based methods offer high sensitivity and are powerful tools in biochemical research. While specific turn-on fluorescent probes designed exclusively for this compound are not widely documented, fluorescence techniques have been crucial for elucidating its biological activity.

Research into the glycine receptor (GlyR) utilized fluorescence to characterize this compound as a potent agonist. These studies highlighted a significant challenge: the compound's instability at neutral pH (7.4). nih.gov To overcome this, experiments were conducted at an acidic pH of 5, where 85% of AMS exists in a stable zwitterionic form. nih.gov Under these conditions, single-channel recordings and fluorescence microscopy were employed to study the interaction of AMS with the receptor. It was found that AMS is a highly efficacious agonist, second only to glycine itself, with a maximum single-channel open probability of 0.85. nih.gov

In a different application, this compound was used as a functionalizing agent in the development of a metal-organic framework (MOF) composite designed for capturing haloacetic acids (HAAs). The MOF, designated MOF-545-AMSA, leverages the unique porous structure of the framework and the specific properties of AMSA's amino and sulfonic acid groups to efficiently capture the target analytes for subsequent quantification by other methods. researchgate.net

Table 2: Application of Fluorescence in this compound Research

Research Area Methodology Key Findings Reference
Glycine Receptor Agonism Single-channel recording, Fluorescence microscopy At pH 5, AMS is a highly efficacious agonist of the glycine receptor, eliciting a maximum open probability of 0.85. The study required acidic conditions due to AMS instability at physiological pH. nih.govnih.gov
Analyte Capture Metal-Organic Framework (MOF) Synthesis AMS was used to functionalize a MOF (MOF-545-AMSA) to create a material for the efficient capture of haloacetic acids, utilizing its amino and sulfonic acid groups. researchgate.net

Electrochemical Sensors

Electrochemical sensors provide a rapid, cost-effective, and highly sensitive alternative for the detection of various analytes, including amino acids and related compounds. mdpi.comnih.gov The development of these sensors often involves modifying electrode surfaces with nanomaterials or specific chemical reagents to enhance selectivity and performance. conicet.gov.ar

While specific electrochemical sensors developed solely for this compound are not prominent in the literature, the principles are well-established for similar molecules. For instance, sensors for other amino acids have been created by modifying glassy carbon electrodes with materials like multi-walled carbon nanotubes and copper microparticles. conicet.gov.ar These sensors can detect both electroactive and non-electroactive amino acids by measuring the catalytic oxidation or the facilitated dissolution of copper in the presence of the amino acid. conicet.gov.ar Given its structure, which contains an amino group, this compound is a candidate for detection using these established electrochemical principles. The development of a dedicated sensor would likely involve optimizing the electrode modification and operating conditions (such as pH) to achieve selective detection. mdpi.com

Applications of Aminomethanesulfonic Acid in Chemical Sciences and Materials Research

Role as a Buffering Agent in Controlled Chemical and Biochemical Environments

Aminomethanesulfonic acid is recognized for its application as a buffering agent in various chemical and biological research settings, where maintaining a stable pH is critical. chemimpex.commyskinrecipes.com

This compound's utility as a buffer stems from its zwitterionic nature, which allows it to stabilize pH levels in different formulations. chemimpex.commyskinrecipes.com The pKa of its ammonium (B1175870) ion is a key characteristic, reported to be 5.57 at 25°C. chemicalbook.com This value dictates its effective buffering range.

Studies on this compound and its N-alkyl derivatives have been conducted to determine their buffer action pH limits and capacity. ucj.org.ua For this compound itself, the pH of the lower buffer limit increases as temperature rises. ucj.org.ua The buffer capacity of systems using hydrophilic aminomethanesulfonic acids, including the parent compound, increases as the concentration ratio of the salt (potassium aminomethanesulfonate) to the acid increases. ucj.org.ua This property is crucial for applications in chemical analysis, as well as in microbiological and biochemical studies. ucj.org.ua

Table 1: Physicochemical Properties of this compound as a Buffer

Property Value Source
pKa (25°C) 5.57 chemicalbook.com
pH (17g/L solution, 17°C) 3.2 chemicalbook.comchemdad.com

This table presents key physicochemical data relevant to the buffering applications of this compound.

Good's buffers are a series of zwitterionic N-substituted aminosulfonic acids widely used in biological research because they are effective at physiological pH, have low membrane permeability, and are chemically stable. itwreagents.cominterchim.fr Examples include HEPES and ACES. itwreagents.comwikipedia.org

This compound and its derivatives have been investigated as potential alternatives, particularly for buffering at lower pH levels where many Good's buffers are less effective. researchgate.netbeilstein-journals.org The defining structural difference is the single carbon atom separating the amino and sulfonate groups in aminomethanesulfonates, compared to the minimum of two carbons in the original Good's buffers. researchgate.netbeilstein-journals.org This shorter carbon chain results in a significant decrease in the basicity of the amine, lowering the pKa by two or more units compared to analogous Good's buffers. researchgate.netbeilstein-journals.org For instance, the pKa of this compound (5.75 reported in one study) is considerably lower than that of taurine (B1682933) (2-aminoethanesulfonic acid), which has a pKa of 9.06. beilstein-journals.org

This lower pKa suggests potential utility for buffering in the pH 3 to 6 range. researchgate.netbeilstein-journals.org However, a notable drawback is that these alkylaminomethanesulfonates were found to degrade at pH levels below their pKa and were unstable at elevated temperatures, such as during autoclaving, which limits their practical use. researchgate.netbeilstein-journals.org

Table 2: pKa Comparison of Aminosulfonates

Compound Carbon Chain Length pKa Source
Sulfamic acid 0 1.01 beilstein-journals.org
This compound 1 5.75 beilstein-journals.org
Taurine (2-Aminoethanesulfonic acid) 2 9.06 beilstein-journals.org
ACES 2 6.9 wikipedia.org

This table compares the pKa values of this compound with other aminosulfonates, illustrating the effect of the carbon chain length between the amino and sulfonate groups.

pH Stability and Buffer Capacity Characteristics

Chemical Synthesis Reagent and Building Block

Beyond its role as a buffer, this compound serves as a valuable starting material and intermediate in organic synthesis. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk

This table summarizes the key findings from the synthesis of 1-Sulfomethyltetrazole-5-thiol disodium (B8443419) salts using this compound.

This compound is also used to prepare tridentate N-(2-hydroxybenzyl)this compound Schiff-base ligands. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This is achieved by reacting this compound with salicylaldehyde. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk Schiff-base ligands are important in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions.

Synthesis of 1-Sulfomethyltetrazole-5-thiol Disodium Salts

Functionalization of Advanced Materials

The chemical structure of this compound makes it suitable for modifying the surfaces of advanced materials to introduce sulfonic acid functional groups. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk This functionalization can impart new properties to the materials, such as enhanced hydrophilicity, ion-exchange capabilities, or catalytic activity.

Materials that have been functionalized using this compound include single-walled carbon nanotubes (SWCNTs) and porous metal-organic frameworks (MOFs). sigmaaldrich.comchemdad.comchemicalbook.comscientificlabs.co.uk For example, this compound has been attached to the MIL-100(Cr) MOF via its amino group, leaving the sulfonic acid group exposed to alter the material's adsorption properties towards basic compounds. ua.es Similarly, it has been used to functionalize multi-walled carbon nanotubes (MWCNTs) to create nanocomposite materials with tuned properties for applications like fuel cell membranes. researchgate.net This surface modification is a key strategy for developing new materials for catalysis, separation, and electrochemical devices. researchgate.netacs.org

Surface Modification of Single-Walled Carbon Nanotubes (SWCNTs)

Single-walled carbon nanotubes (SWCNTs) are allotropes of carbon with a cylindrical nanostructure, known for their exceptional mechanical and electronic properties. However, their inherent hydrophobicity and tendency to bundle together via van der Waals forces limit their dispersibility in aqueous and polar solvents, hindering their application.

This compound is utilized for the chemical functionalization of SWCNTs to address these challenges. scientificlabs.co.ukchemicalbook.com The process involves covalently attaching AMSA to the nanotube surface, which introduces sulfonic acid functional groups. scientificlabs.co.ukchemicalbook.comsigmaaldrich.com This modification has several key impacts:

Improved Dispersion: The presence of ionic sulfonate groups on the SWCNT surface increases electrostatic repulsion between the nanotubes, preventing aggregation and leading to stable dispersions in polar solvents like water. nih.gov

Enhanced Interfacial Interaction: In nanocomposites, the functionalized SWCNTs (f-SWCNTs) exhibit improved interaction with polar polymer matrices. For instance, research on polyvinylidene fluoride (B91410) (PVDF) composites showed that acid functionalization enhanced the chemical interaction between the filler and the matrix. aimspress.com

Introduction of Reactive Sites: The sulfonic acid groups serve as anchor points for further chemical reactions, allowing for the creation of more complex composite materials. mdpi.com

One method of functionalization involves the chemical attachment of this compound, which has been shown to anchor a significantly higher concentration of sulfonic acid groups onto the nanotubes compared to other techniques like the thermal decomposition of ammonium sulphate. mdpi.com This high degree of functionalization is crucial for applications such as proton exchange membranes in fuel cells, where the sulfonic acid groups facilitate proton transport. mdpi.com

Integration into Porous Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable porosity make them suitable for applications in gas storage, separation, and catalysis.

This compound is employed to functionalize MOFs, introducing sulfonic acid groups into their structure. scientificlabs.co.ukchemicalbook.comsigmaaldrich.com This post-synthetic modification can tailor the chemical environment within the MOF pores, enhancing their performance in specific applications.

Research Findings:

Adsorptive Denitrogenation: In one study, the MOF MIL-100(Cr) was modified by grafting this compound onto its coordinatively unsaturated metal sites. researchgate.net This functionalization was performed to alter the acidity of the MOF, which is a key factor in its ability to adsorb nitrogen-containing compounds from model fuels. researchgate.net

Enhanced Catalysis: The introduction of acidic -SO₃H groups can transform a neutral MOF into a solid acid catalyst, suitable for reactions like esterification and condensation.

Selective Adsorption: MOFs such as MOF-545 and MOF-235(Fe) have been functionalized with this compound to introduce these acidic groups, thereby tuning their adsorptive properties. proquest.comdntb.gov.ua

The integration of AMSA into MOFs demonstrates a powerful strategy for creating materials with customized functionality, leveraging the structural benefits of the framework and the chemical reactivity of the sulfonic acid group. scientificlabs.co.uk

Role in Drug Formulation Processes for Solubility and Stability Enhancement (Chemical Aspect Only)

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation into an effective medication. This compound and its derivatives are explored in pharmaceutical chemistry for their ability to enhance the solubility and stability of APIs. chemimpex.com

The chemical basis for this application lies in the dual functional nature of AMSA. researchgate.net The sulfonic acid group is a strong acid, meaning it is fully ionized (deprotonated) over a wide pH range, including physiological conditions. researchgate.net

Stability Enhancement: The sulfonamide linkage (SO₂-N), which can be formed from sulfonic acids, is known for its high stability under physiological conditions. researchgate.net This chemical robustness can protect a drug molecule from degradation, thereby increasing its shelf-life and stability in biological environments.

The use of this compound in this context is purely as a chemical intermediate or a functional moiety to modify the API's structure and properties. fishersci.dk

Potential in Polymer Chemistry and Bioconjugation Strategies

The unique bifunctionality of this compound makes it a valuable tool in polymer chemistry and for the bioconjugation of molecules.

In polymer chemistry , AMSA can be incorporated into polymer structures to create functional materials.

Functional Copolymers: Researchers have developed copolymer micelles using this compound (AMSA)-modified poly(D,L-lactide)-block-poly(acrylic acid) (PDLLA-b-PAA). nih.gov In this work, modulating the particle surface chemistry with sulfonate groups from AMSA produced highly potent virustatic inhibitors. nih.gov

Surface Deactivation: In the development of biorecognition surfaces, this compound has been used in mixtures to deactivate remaining reactive groups on polymer brushes after the immobilization of bioreceptors. researchgate.net This "capping" step is crucial to prevent non-specific binding and ensure the sensor's specificity. researchgate.net

Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule. The amine and sulfonic acid groups of AMSA can participate in various coupling reactions.

Post-Polymerization Modification: A notable bioconjugation strategy involves the post-polymerization modification of polypeptides. In one method, this compound was reacted with a synthetic polypeptide containing methionine sulfonium (B1226848) salts. escholarship.org This allowed for the chemoselective introduction of the sulfonate functionality onto the polypeptide backbone, demonstrating a facile method for creating functional biomaterials. escholarship.org

These strategies highlight the potential of AMSA to create advanced polymers and bioconjugates with tailored properties for applications in nanomedicine, biosensing, and materials science. nih.govrsc.org

Biochemical and Mechanistic Investigations of Aminomethanesulfonic Acid in Vitro Studies Only

Glycine (B1666218) Receptor (GlyR) Agonism and Mechanistic Insights

Aminomethanesulfonic acid (AMSA), a structural intermediary between the full agonist glycine and the partial agonist taurine (B1682933), has been identified as an agonist for the pentameric glycine receptor (GlyR). nih.govelifesciences.orgbiorxiv.org In vitro investigations, particularly those focusing on the zebrafish α1 GlyR, have been pivotal in understanding its interaction with this inhibitory neurotransmitter receptor. nih.gov A significant challenge in studying AMSA is its chemical instability at physiological pH, which has led to its investigation under acidic conditions (pH 5) where it remains stable for experimental durations. nih.govelifesciences.org

In vitro electrophysiological studies using HEK293 cells expressing zebrafish α1 GlyRs have characterized this compound as a highly efficacious agonist, nearly matching the effect of glycine under acidic conditions. nih.gov Whole-cell recordings at pH 5 demonstrate that AMSA can elicit a maximal current response that is 89% of that induced by the full agonist glycine. elifesciences.orgucl.ac.uk This makes it significantly more effective than other partial agonists like β-alanine (69%) and taurine (18%) under the same conditions. nih.govelifesciences.org

However, its potency is considerably lower than that of glycine. The half-maximal effective concentration (EC50) for AMSA was found to be 8.7 mM, which is similar to taurine (7.9 mM) but much higher than that for glycine (0.98 mM) and β-alanine (4.5 mM) at pH 5. nih.govelifesciences.org It is noteworthy that the potency of all these agonists is reduced at acidic pH compared to physiological pH (7.4). nih.gov

Table 1: Whole-Cell Parameters for Agonist Action on Zebrafish α1 GlyR at pH 5

Agonist EC50 (mM) Maximum Response (Relative to Glycine)
Glycine 0.98 1.00
This compound 8.7 0.89
β-alanine 4.5 0.69
Taurine 7.9 0.18

Data sourced from Ivica et al. (2022). nih.govelifesciences.org

Cryo-electron microscopy (cryo-EM) has provided high-resolution structural insights into the conformational state of the GlyR when bound by this compound. nih.govelifesciences.org These studies reveal that, similar to the full agonist glycine, AMSA binding induces a compact agonist-binding pocket. nih.govresearchgate.net Three-dimensional classification of the cryo-EM images shows that the AMSA-bound receptor populates the open and desensitized states. nih.govnih.gov Crucially, it does not populate the closed intermediate state that is characteristically associated with weaker partial agonists such as β-alanine and taurine. nih.govelifesciences.org This structural behavior, where the receptor bypasses the intermediate closed state, is consistent with AMSA's high efficacy and its ability to induce conformational changes that are very similar to those caused by glycine. nih.govelifesciences.org

Analysis of individual GlyR channels through single-channel recordings provides a detailed view of receptor gating. nih.govbiorxiv.org These experiments show that this compound is a highly efficacious agonist, eliciting a maximum single-channel open probability (Popen) of 0.85 in zebrafish α1 GlyRs at pH 5. nih.govelifesciences.orgbiorxiv.org This value is second only to glycine (Popen = 0.96) and substantially greater than that of β-alanine (Popen = 0.54) or taurine (Popen = 0.12) under identical acidic conditions. nih.govnih.gov The high Popen of AMSA-activated channels is reflected in clusters of openings that lack the prolonged closed periods typically observed with partial agonists. nih.govucl.ac.uk This indicates that once AMSA binds, the channel gates to an open state very efficiently, a key characteristic it shares with the full agonist glycine. elifesciences.org

To understand the energetic basis of agonist action, thermodynamic cycle analysis was applied to a series of related agonists: glycine, β-alanine, this compound, and taurine. nih.govelifesciences.orgbiorxiv.org This analysis allows for the examination of how structural changes in the agonist molecule—specifically, the length of the carbon backbone and the nature of the anionic group (carboxylate vs. sulfonate)—affect the free energy changes associated with channel gating. nih.govnih.gov The analysis revealed a supra-additive interaction between these two molecular features. nih.govelifesciences.org Changing glycine's carboxylate group to a sulfonate group to form AMSA had a modest effect on efficacy. elifesciences.org This suggests that the specific chemical interactions between the agonist and the binding pocket are intricately coupled to the energy of the subsequent conformational changes that determine how effectively the channel opens. nih.gov

Single-Channel Recording Analysis of Receptor Gating Dynamics

Interaction with Biological Systems as a Research Buffer

This compound and its derivatives are recognized for their potential use as biological buffers, often categorized with "Good's buffers," which are valued for their compatibility with biological systems. researchgate.netresearchgate.net Their zwitterionic nature at certain pH ranges makes them suitable for maintaining stable pH environments in biochemical assays. elifesciences.orgresearchgate.net

This compound is noted for its utility as a buffering agent in various biological and biochemical experiments, where maintaining a stable pH is essential for enzyme activity and the stability of cell cultures. researchgate.netchemimpex.com While broad-spectrum studies on its specific effects across many different enzymes are limited, its use in certain contexts implies low interference. For example, it has been used in the study of GlyRs expressed in HEK293 cell cultures. nih.govelifesciences.org However, a critical factor for its use is its instability at neutral physiological pH, where it can decompose. nih.govbiorxiv.org Its stability is much greater at a more acidic pH of 5, a condition that was necessary for its use in detailed electrophysiological and structural studies. nih.govelifesciences.org This pH-dependent instability is a significant limitation and requires careful consideration for its application in any in vitro system to ensure it does not degrade and affect the experimental outcome. researchgate.net

Osmolyte Role in Cell Culture Media

This compound is recognized for its function as an osmolyte, a role that is essential in cell culture media for supporting cell viability and function. chemimpex.com Osmolytes are small organic compounds that help cells maintain their volume and integrity in the face of osmotic stress. The utility of AMSA in this capacity is also highlighted by its use as a component in Good's buffers, which are designed to provide stable physicochemical conditions for biomedical research. researchgate.net

The function of AMSA as an osmolyte is comparable to its close structural analog, taurine (2-aminoethanesulfonic acid), which is well-documented as a key organic osmolyte in most cells. researchgate.netmehr.com.ar In vitro studies on other cell types have shown that osmolytes like taurine are crucial for osmoregulation, protecting cells from the detrimental effects of changes in the osmotic environment. researchgate.netmehr.com.ar

In Vitro Antioxidant Activity Studies

Investigations into the antioxidant properties of this compound and a series of its N-alkylated derivatives have been conducted in vitro. These studies determined that the antioxidant activities of AMSA and its tested derivatives were comparatively weak. researchgate.net The research involved synthesizing this compound (I), along with its N-methyl- (II), N-(2-hydroxy)ethyl- (III), N-(tert-butyl)- (IV), N-benzyl- (V), and 4-(N-phenylaminomethyl)phenyl- (VI) derivatives, and assessing their capacity to scavenge free radicals. researchgate.net

While all compounds in the series demonstrated low antioxidant potential, subtle differences were observed among them. researchgate.net

CompoundChemical NameAntioxidant Activity (AOA) x 10⁻⁴ M
IThis compound2.5 ± 0.2
IIN-methyl-aminomethanesulfonic acid2.5 ± 0.3
IIIN-(2-hydroxy)ethyl-aminomethanesulfonic acid3.4 ± 0.4
IVN-(tert-butyl)-aminomethanesulfonic acid4.4 ± 0.5
VN-benzyl-aminomethanesulfonic acid1.6 ± 0.2
VI4-(N-phenylaminomethyl)phenyl-aminomethanesulfonic acid2.5 ± 0.3

In Vitro Antiviral Activity in Tissue Culture Models (e.g., against Influenza Virus Strains)

In vitro studies using tissue culture models have revealed that while this compound itself shows little to no antiviral efficacy, certain N-alkylated derivatives possess significant activity against influenza A virus strains. researchgate.netresearchgate.net Specifically, N-(tert-butyl)-aminomethanesulfonic acid (Compound IV) and N-benzyl-aminomethanesulfonic acid (Compound V) were found to statistically significantly suppress the reproduction of influenza virus strains A/Hong Kong/1/68 (H3N2) and A/PR/8/34 (H1N1) in chorioallantoic membrane tissue culture. researchgate.net

In contrast, the parent compound (I) and its N-methyl derivative (II) did not significantly inhibit the reproduction of the A/Hong Kong/1/68 (H3N2) influenza strain. researchgate.net The N-(2-hydroxy)ethyl derivative (III) also did not exhibit anti-influenza activity. researchgate.net These findings underscore that specific structural modifications to the AMSA molecule are necessary to confer antiviral properties.

CompoundChemical NameActivity against Influenza A/Hong Kong/1/68 (H3N2)Activity against Influenza A/PR/8/34 (H1N1)
IThis compoundNot significantData not specified
IIN-methyl-aminomethanesulfonic acidNot significantData not specified
IIIN-(2-hydroxy)ethyl-aminomethanesulfonic acidNo activityData not specified
IVN-(tert-butyl)-aminomethanesulfonic acidSignificant suppressionSignificant suppression
VN-benzyl-aminomethanesulfonic acidSignificant suppressionSignificant suppression

Investigations into Myeloperoxidase (MPO)-Mediated Processes (In Vitro)

Based on available scientific literature, specific in vitro investigations focusing on the direct interaction of this compound with the enzyme myeloperoxidase (MPO) or its role in MPO-mediated processes have not been reported. While MPO is a subject of interest in various pathological processes, its direct biochemical relationship with AMSA remains an uninvestigated area. researchgate.net

Studies on Nitrate (B79036)/Nitrite (B80452) Reduction Mechanisms (In Vitro)

Research has indicated that this compound is involved in the reduction of nitrate to nitrite within an in vitro system. researchgate.net Specifically, studies have shown that this compound participates in this conversion in the presence of diethyldithiocarbamate (B1195824) and peroxidase. researchgate.net This finding suggests a potential role for AMSA as a cofactor or reactant in specific enzymatic or chemical redox pathways involving nitrate metabolism. Further research is needed to elucidate the precise mechanism of its participation.

Structure-Activity Relationships in Biochemical Contexts (e.g., N-alkylated derivatives)

In vitro studies comparing this compound to its N-alkylated derivatives have established clear structure-activity relationships, particularly concerning antiviral activity. researchgate.net The biological effects of the AMSA scaffold are significantly modulated by the nature of the substituent on the nitrogen atom.

For anti-influenza activity, a critical requirement is the presence of bulky, lipophilic N-substituents. researchgate.net The N-(tert-butyl) and N-benzyl derivatives demonstrated potent inhibitory effects against H1N1 and H3N2 influenza A strains, whereas the parent compound, the N-methyl, and the N-(2-hydroxy)ethyl derivatives were largely inactive. researchgate.netresearchgate.net This indicates that these larger groups are essential for the molecule's interaction with its viral target.

Environmental Dynamics and Research Perspectives of Aminomethanesulfonic Acid

Environmental Fate Studies: Degradation and Transformation Pathways

The persistence and transformation of aminomethanesulfonic acid in the environment are governed by a combination of biological and chemical processes. Research indicates that it is a relatively stable compound, which influences its environmental fate.

This compound is often characterized by its limited biodegradability in both water and soil. While many microorganisms struggle to break down its stable carbon-sulfur bond, certain specialized bacteria have shown the capability to degrade sulfonated compounds. thermofisher.com The presence and activity of these specific microbial populations are therefore critical for the natural attenuation of AMSA in the environment. Studies on related sulfonated compounds, such as linear alkylbenzene sulfonate, have shown that plant growth can stimulate microbial degradation in soil, suggesting that phytoremediation could be a potential pathway for enhancing the breakdown of such persistent chemicals. nih.gov

The degradation of this compound is also closely linked to the breakdown of parent compounds. For instance, it is a known transformation product of the widely used herbicide glyphosate (B1671968). nih.gov Studies have shown that while glyphosate can dissipate in the soil, its metabolite, aminomethylphosphonic acid (AMPA), can persist for longer periods. nih.gov The dissipation of both glyphosate and AMPA is primarily driven by microbial activity and is significantly influenced by environmental factors such as temperature and soil moisture. nih.gov Abiotic processes appear to play a negligible role in their degradation. nih.gov

This compound is chemically unstable at neutral physiological pH, where it can decompose into formaldehyde (B43269) and sulfur dioxide. biorxiv.orgnih.govelifesciences.org Its stability increases in acidic conditions (pH 5), where the amino group is protonated, forming a zwitterion. biorxiv.orgnih.govucl.ac.uk This pH-dependent stability is a critical factor in its persistence and transformation in different environmental compartments.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally not a significant degradation pathway for this compound under typical environmental conditions. thermofisher.com Similarly, direct phototransformation, or degradation by sunlight, is not considered a major route unless other light-absorbing chemical structures are present. thermofisher.com However, indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals, could contribute to its transformation in sunlit surface waters. thermofisher.com

Biodegradability in Aqueous Environments and Soil Systems

Mobility and Transport in Environmental Matrices

The mobility of this compound in the environment is largely dictated by its physicochemical properties. Its high water solubility and low tendency to adsorb to soil particles mean it can be readily transported with water through the soil profile and potentially contaminate groundwater. nih.govaksci.com This mobility is a significant concern, especially in agricultural areas where parent compounds like glyphosate are used extensively. nih.gov

The following interactive table summarizes the key characteristics of this compound that influence its environmental transport.

PropertyCharacteristicImplication for Environmental Mobility
Water Solubility HighFacilitates transport in aqueous systems like rivers and groundwater.
Soil Adsorption LowHigh potential for leaching through the soil profile into deeper environmental layers.
Persistence Relatively HighAllows for transport over significant distances in water before significant degradation occurs.
pH Stability More stable at acidic pHIts transport and persistence can be influenced by the pH of the surrounding soil and water. biorxiv.orgnih.gov

Analytical Challenges in Environmental Monitoring

The detection and quantification of this compound in environmental samples such as soil and water present significant analytical challenges. nih.gov Its high polarity makes it difficult to analyze with traditional gas chromatography (GC) methods without a chemical modification step known as derivatization. endsdhi.com

Modern analytical approaches rely on advanced techniques to overcome these difficulties:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing polar compounds like AMSA. It offers high sensitivity and selectivity, allowing for accurate detection even at low concentrations in complex samples like water and soil extracts. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry (GCxGC-TOF/MS): This powerful technique has been used to identify a wide range of organic nitrogen compounds, including this compound, in urban aerosol samples. tandfonline.com

Sample Preparation: A critical step is the efficient extraction of AMSA from the environmental matrix. For highly polar compounds like glyphosate and its derivatives, online solid-phase extraction is often employed. endsdhi.com The use of a derivatizing agent like fluorenylmethoxycarbonyl chloride (FMOC) can be necessary to enable analysis by certain chromatographic systems. endsdhi.com

Assessment of Environmental Impact and Persistence (Mechanistic Studies)

The environmental impact of this compound is intrinsically linked to its persistence and mobility. Because it degrades slowly and moves readily through soil and water, it has the potential for long-range transport and accumulation in various environmental compartments. nih.govaksci.com Its presence has been confirmed in agricultural soils, surface waters, and sediments, often as a result of the breakdown of agricultural pesticides. nih.gov

Mechanistic studies highlight that the primary concern with AMSA is its role as a persistent transformation product of other chemicals. While the parent compounds may be less persistent, their degradation can lead to the formation of more stable and mobile substances like AMSA. The long-term ecological effects of chronic, low-level exposure to such persistent compounds are an area of active research. While comprehensive ecotoxicity data for AMSA is not widely available, its persistence alone warrants further investigation to fully understand the potential risks it poses to ecosystems. thermofisher.com

Future Directions and Emerging Research Avenues for Aminomethanesulfonic Acid

Exploration of Undiscovered Chemical Reactivity and Functionalization Potential

The inherent reactivity of aminomethanesulfonic acid, stemming from its dual amino and sulfonic acid functionalities, presents a fertile ground for novel chemical transformations and material functionalization. A key aspect of its reactivity is its instability at physiological pH (~7.4), where it can decompose into formaldehyde (B43269) and sulfur dioxide. elifesciences.orgnih.gov This decomposition is thought to be driven by the unprotonated amino group's electron pair, rendering the compound significantly more stable in acidic conditions (pH 5), where it exists predominantly as a zwitterion. elifesciences.orgnih.govbiorxiv.org Understanding and controlling this pH-dependent stability is crucial for its application.

Future research is poised to leverage its reactivity as a precursor for more complex molecules and functional materials. It has already been successfully used as a reactant to:

Synthesize 1-Sulfomethyltetrazole-5-thiol disodium (B8443419) salts, which are key intermediates in the preparation of certain antibiotics. chemicalbook.comsigmaaldrich.com

Create tridentate N-(2-hydroxybenzyl)aminomethane sulfonic acid Schiff-base ligands through reactions with salicylaldehyde. sigmaaldrich.com

Functionalize the surfaces of single-walled carbon nanotubes (SWCNTs) and porous metal-organic frameworks (MOFs), thereby introducing sulfonic acid groups to create advanced nanocomposites. chemicalbook.comsigmaaldrich.com

Serve as a component in the synthesis of new EDTA-N, N'' Bis(amides) ligands. researchgate.net

Enable the chemical functionalization of carbon nanotubes (CNTs) for use in proton-exchange membranes for fuel cells. mdpi.com

The exploration of its nucleophilic substitution reactions and its utility in multicomponent reactions, such as the preparation of 1,3-bis(sulfomethyl)imidazole, are areas ripe for further investigation. researchgate.netmdpi.com

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

The application of cutting-edge spectroscopic techniques is beginning to unravel the complex mechanisms by which this compound interacts with and influences its environment. A landmark example is the use of cryo-electron microscopy (cryo-EM) to visualize its binding to the pentameric glycine (B1666218) receptor (GlyR). nih.govbiorxiv.org This high-resolution structural analysis revealed that the agonist-bound pocket is as compact as when bound to the full agonist glycine, and it allowed for the detailed characterization of the open, desensitized, and expanded-open states of the ion channel. nih.govbiorxiv.orgbiorxiv.org

Other advanced probes are being employed to study systems incorporating this acid:

Single-channel recording has been instrumental in quantifying its effect on the glycine receptor, measuring the maximum open probability (Pₒₙₑₙ) and confirming it as a highly efficacious agonist. elifesciences.orgbiorxiv.org

Surface Plasmon Resonance (SPR) is used to monitor surface interactions in real-time, such as in biosensor development where this compound is part of a deactivation step for functionalized surfaces. jakubdostalek.cz

X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) are being used to investigate the surface chemistry and morphology of materials modified with this compound, such as in studies of calcium scale inhibition mechanisms. researchgate.net

Future work will likely involve applying these and other real-time spectroscopic methods to directly study the kinetics and mechanisms of its own chemical reactions, including its pH-dependent decomposition and its role in polymerization and self-assembly processes.

Integration into Complex Supramolecular Assemblies and Materials

This compound is a valuable component for constructing sophisticated supramolecular structures and functional materials due to its capacity for hydrogen bonding and its ionic nature. kent.ac.ukkent.ac.uk Its integration into amphiphilic molecules allows for the creation of self-associating systems that can form diverse architectures such as dimers, spherical aggregates, and hydrogels. kent.ac.uk Research has shown that in organic solvents like DMSO, these amphiphiles tend to form dimeric species, while in aqueous environments, they preferentially form spherical aggregates that can generate hydrogels upon the addition of salt. kent.ac.uk

A particularly interesting area is the design of 'frustrated' systems. rsc.org In certain sulfonate-urea based amphiphiles, the molecule contains two potential hydrogen bond acceptor sites (the urea (B33335) oxygen and the sulfonate group) but only one hydrogen bond donating urea group, leading to a variety of possible intermolecular binding modes that can be tuned. rsc.org

Its utility extends to the functionalization of advanced materials:

Metal-Organic Frameworks (MOFs): It is used to introduce sulfonic acid groups onto MOF surfaces, which can be used for applications like the extraction of heavy metal ions. mdpi.combohrium.com In a notable example, sulfonic acid functionalization of a rhodium-based metal-organic polyhedron (MOP) enabled its reversible transformation into a 3D MOF structure, resulting in higher and more controllable porosity, improved gas uptake, and high proton conductivity. acs.org

Nanocomposites: It serves as a functionalizing agent for single-walled carbon nanotubes, creating materials for specialized applications. chemicalbook.comsigmaaldrich.com

The future will see more intricate designs of these materials, potentially leading to "smart" systems that respond to external stimuli for applications in drug delivery, catalysis, and separations. kent.ac.ukacs.org

Development of Novel Computational Models for Predicting Advanced Properties

Computational chemistry is becoming an indispensable tool for predicting the behavior of this compound and the materials derived from it, accelerating discovery and providing deep molecular insight. Researchers have employed quantum mechanical methods to predict its fundamental properties.

For instance, a combination of Hartree-Fock (HF) theory and Polarisable Continuum Models (PCM) has been used to calculate its acidity in different solvents, a key parameter governing its reactivity and biological interactions. researchgate.net

Table 1: Predicted pKa Values for this compound

Click to view interactive table
Basis Set Solvation Model Calculated pKa (Aqueous)
6-31+g** CPCM 5.37 researchgate.net
Note: The experimental pKa is cited as 5.75. elifesciences.orgbiorxiv.org

Computational models are also being developed to predict the emergent properties of more complex systems:

Initial models of the this compound-bound glycine receptor were constructed based on existing structures and then refined with high-resolution cryo-EM data. elifesciences.orgbiorxiv.org

Low-level computational modeling has shown promise in predicting the self-association properties of amphiphiles containing this compound derivatives, finding correlations between calculated energy values and experimentally determined critical micelle concentrations (CMC) and dimerization constants. kent.ac.uk

Structure-property relationships are being established through a combination of experimental measurements and in silico modeling to predict the antimicrobial efficacy of libraries of related compounds. nih.gov

Group-additivity methods have been successfully applied to calculate thermochemical properties like the standard heat of formation. mdpi.com

The development of more accurate and efficient computational models will enable the in silico design of novel catalysts, supramolecular assemblies, and biologically active molecules based on the this compound scaffold.

Expanding in vitro Biological Research Applications Beyond Current Scope

Recent discoveries have significantly expanded the utility of this compound in biological research, moving it beyond its traditional use as a simple buffer. chemimpex.com The most impactful finding is its identification as a potent agonist for the zebrafish α1 glycine receptor (GlyR), a member of the pentameric ligand-gated ion channel superfamily that mediates synaptic inhibition. elifesciences.orgbiorxiv.org

Despite being chemically unstable at neutral pH, studies at an acidic pH of 5 revealed it to be a highly efficacious agonist, with a maximum open probability (Pₒₙₑₙ) second only to glycine. nih.govbiorxiv.org This discovery provides a powerful new chemical tool to probe the mechanisms of agonist efficacy and channel gating in this important class of neurotransmitter receptors. biorxiv.org

Table 2: Agonist Efficacy at the Zebrafish α1 Glycine Receptor (pH 5)

Click to view interactive table
Agonist Maximum Pₒₚₑₙ Relative Efficacy
Glycine 0.96 nih.govbiorxiv.org Full Agonist
This compound 0.85 nih.govbiorxiv.org High Partial Agonist
β-alanine 0.54 nih.govbiorxiv.org Partial Agonist
Taurine (B1682933) 0.12 nih.govbiorxiv.org Low Partial Agonist

Other emerging in vitro applications include:

Novel Biological Buffers: N-alkylated derivatives of this compound have been synthesized and investigated for their potential as biological buffers in more acidic pH ranges than those covered by conventional Good buffers. researchgate.netbeilstein-journals.org

Antimicrobial Agents: The compound and its derivatives, when impregnated into filtering materials, have demonstrated antimicrobial activity against pathogenic bacteria like Staphylococcus aureus. msu-journal.com Libraries of related supramolecular salts have also been screened for activity against MRSA and E. coli. nih.gov

Scale Inhibition: When used to modify polyaspartic acid, it creates a potent inhibitor of calcium carbonate and calcium sulfate (B86663) scaling, an application relevant to industrial and potentially biological mineralization processes. researchgate.net

Methodological Advancements in Synthesis and Purification

Innovations in synthetic methodologies are making this compound and its derivatives more accessible and enabling the creation of novel structures. Researchers are moving beyond traditional methods to develop more efficient and versatile synthetic routes.

Table 3: Emerging Synthetic Methodologies for this compound and Derivatives

Click to view interactive table
Method Reactants Product Type Key Feature
Aqueous Aldehyde-Bisulfite Addition Amine + Formaldehyde/Sodium hydrogensulfite adduct N-alkylaminomethanesulfonates Avoids unreactive halomethanesulfonic acid precursors. beilstein-journals.org
Multicomponent Reaction This compound + Glyoxal + Formaldehyde 1,3-bis(sulfomethyl)imidazole Efficient one-pot synthesis of heterocyclic structures. mdpi.com
One-Pot Sol-Gel Synthesis This compound + Silica (B1680970) precursor Silica-Aminomethanesulfonic acid catalyst More efficient and scalable than traditional reflux methods for catalyst preparation. umsida.ac.id
SO₂-Amine-Aldehyde System SO₂ + H₂NCH₂CH₂OH + CH₂O in water N-(hydroxyethyl)this compound Novel system for direct synthesis of specific derivatives. researchgate.net

These advancements highlight a shift towards greener, more efficient processes. The one-pot synthesis of a silica-supported catalyst, for instance, not only simplifies the procedure but also produces a material with performance comparable or superior to those made by conventional reflux methods. umsida.ac.id In the realm of purification, this compound has been incorporated into pH-switchable affinity reagents, which could be used in novel purification strategies for proteins and other biomolecules. google.com

Interdisciplinary Research Integrating this compound into Emerging Fields

The unique properties of this compound position it as a key enabling molecule at the nexus of several rapidly advancing interdisciplinary fields.

Materials Science and Nanotechnology: The ability to functionalize materials like carbon nanotubes, MOFs, and silica opens doors for creating next-generation composites. chemicalbook.commdpi.commdpi.comumsida.ac.id These materials are being developed for applications ranging from high-performance proton-exchange membranes in fuel cells to selective adsorbents for environmental remediation and robust heterogeneous catalysts. mdpi.commdpi.comumsida.ac.id

Biophysics and Neuroscience: Its newly discovered role as a potent glycine receptor agonist makes it a valuable molecular probe for the fundamental study of ion channel biophysics. nih.govbiorxiv.org This research bridges synthetic chemistry with neuroscience, providing tools to dissect the intricate mechanisms of synaptic transmission.

Green Chemistry and Renewable Energy: The development of a reusable Silica-Aminomethanesulfonic acid catalyst for converting cellulosic biomass into glucose is a significant step forward in the field of second-generation biofuels. umsida.ac.id This work contributes directly to the goal of creating sustainable energy from non-food sources.

Supramolecular and Environmental Chemistry: Research into self-assembling amphiphiles based on this acid is leading to "smart soaps" and functional hydrogels. kent.ac.ukkent.ac.uk Concurrently, its use in creating advanced polymers for inhibiting scale formation in industrial water systems demonstrates its potential for addressing significant environmental and engineering challenges. researchgate.net

The continued exploration of this compound within these interdisciplinary contexts promises to yield innovative solutions to complex scientific and technological problems.

Q & A

Q. What are the established synthetic routes for aminomethanesulfonic acid (AMSA), and how can purity be validated?

AMSA is synthesized via sulfonation of methylamine derivatives or alkylation of sulfonic acid precursors. A common method involves reacting methylamine with sulfur trioxide under controlled conditions . Post-synthesis, purity is validated using:

  • Melting point analysis (180–185°C, with decomposition ).
  • Spectroscopic characterization : IR (S=O stretching at ~1050 cm⁻¹) and NMR (δ ~3.2 ppm for CH₂-SO₃H protons) .
  • Elemental analysis (C: 10.8%, H: 4.5%, N: 12.6%, S: 28.8%) .

Q. How do researchers experimentally determine the dissociation constants (pKa) of AMSA in aqueous solutions?

The pKa of the sulfonic acid group (~1.5) and amino group (~5.57) are measured via potentiometric titration at 25°C in buffered solutions. Key steps include:

  • Preparing 0.1 M AMSA in deionized water.
  • Titrating with standardized NaOH/HCl while monitoring pH.
  • Applying the Henderson-Hasselbalch equation to calculate pKa . Note: Temperature-dependent studies (293–313 K) require calorimetric validation of ΔH and ΔS for dissociation .

Q. What safety protocols are critical when handling AMSA in laboratory settings?

AMSA is corrosive (Risk Phrase R34) and requires:

  • Storage : Inert atmosphere, room temperature, away from oxidizers .
  • PPE : Gloves, goggles, and lab coats .
  • Emergency measures : Immediate rinsing with water for skin/eye contact (S26/S45 protocols) .

Advanced Research Questions

Q. How can conflicting toxicity data for AMSA and its N-alkylated derivatives be resolved?

Discrepancies in acute toxicity (e.g., LD₅₀ values) arise from variations in:

  • Test organisms (e.g., rodents vs. zebrafish).
  • Administration routes (oral vs. intravenous) . Resolution strategies :
  • Meta-analysis of dose-response curves across studies.
  • Standardization using OECD Guidelines 423 (acute oral toxicity) .

Q. What methodologies are employed to study AMSA’s thermodynamic dissociation in aqueous solutions?

Temperature-dependent dissociation (293–313 K) is analyzed via:

  • Conductivity measurements : Plotting molar conductivity (Λ) vs. √c to calculate dissociation constants .
  • Isothermal titration calorimetry (ITC) : Quantifying ΔG, ΔH, and ΔS for protonation/deprotonation . Example ΔH = −12.3 kJ/mol for sulfonic acid dissociation at 298 K .

Q. How does AMSA’s antimicrobial activity compare to traditional sulfonamides, and what experimental designs are used?

AMSA derivatives (e.g., N-(2-hydroxyethyl)-AMSA) show higher inhibition zones (15–22 mm) against Staphylococcus aureus than sulfanilamide (10–12 mm) in Kirby-Bauer disk diffusion assays . Key steps:

  • Impregnating filter paper disks with 0.236 mmol/g AMSA.
  • Incubating at 37°C for 24 hours.
  • Statistical analysis using ANOVA to compare zone diameters.

Q. What computational tools are effective for modeling AMSA’s interaction with biological targets?

HyperChem or UCSF Chimera are used for:

  • Docking studies : Simulating hydrogen bonding between AMSA’s sulfonate group and bacterial enzyme active sites (e.g., dihydropteroate synthase) .
  • Molecular dynamics (MD) : Predicting solvation effects in physiological pH (6.8–7.8) .

Data Contradictions and Validation

Q. How should researchers address inconsistencies in reported spectral data for AMSA?

Cross-validate using NIST Standard Reference Data :

  • Compare experimental IR/NMR with NIST’s electron ionization mass spectra (m/z 111 for M⁺) .
  • Replicate experiments under standardized conditions (e.g., 0.1 M D₂O for NMR) .

Q. What experimental controls are essential when assessing AMSA’s electrochemical properties?

  • Blank solutions : Measure background conductivity of solvents (e.g., water, DMSO).
  • Buffer calibration : Use pH 4.0 and 7.0 standards for potentiometric setups .

Methodological Best Practices

Q. How to design a robust study on AMSA’s structure-activity relationships (SAR)?

  • Synthetic variation : Introduce N-alkyl groups (e.g., propyl, benzyl) and characterize substituent effects on pKa and bioactivity .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, molar refractivity) with toxicity/activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.